![molecular formula C13H18N2O6S B14487229 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine CAS No. 63676-41-5](/img/structure/B14487229.png)
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is a compound with a complex structure that includes an amino acid backbone, a sulfanyl group, and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine typically involves multiple steps, starting from readily available precursors. One common approach is to start with L-tyrosine, which undergoes a series of reactions to introduce the sulfanyl and methoxy groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The methoxy group on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
S-(2-succinyl)-L-cysteine: This compound has a similar sulfanyl group but differs in the structure of the amino acid backbone.
S-2-(Boronoethyl)-L-Cysteine: This compound contains a boronoethyl group instead of a methoxy group.
Uniqueness
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is unique due to the combination of its sulfanyl and methoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63676-41-5 |
|---|---|
Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxy-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H18N2O6S/c1-21-9-3-6(2-7(14)12(17)18)4-10(11(9)16)22-5-8(15)13(19)20/h3-4,7-8,16H,2,5,14-15H2,1H3,(H,17,18)(H,19,20)/t7-,8?/m0/s1 |
InChI Key |
DECNJPHCJKBFLX-JAMMHHFISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C[C@@H](C(=O)O)N)SCC(C(=O)O)N)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(C(=O)O)N)SCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


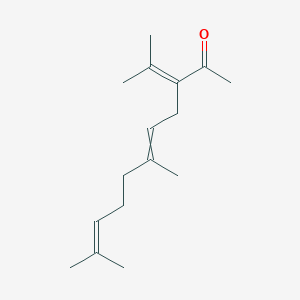
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
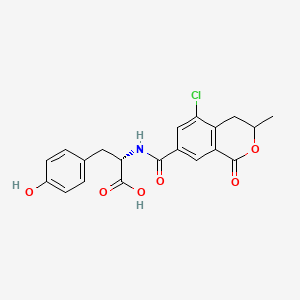
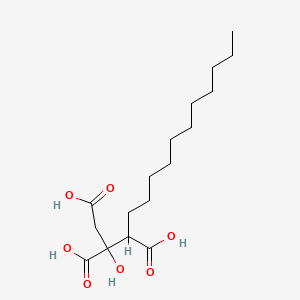


![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)

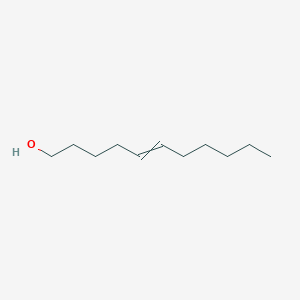
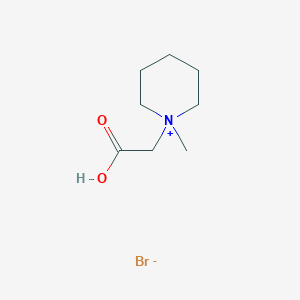
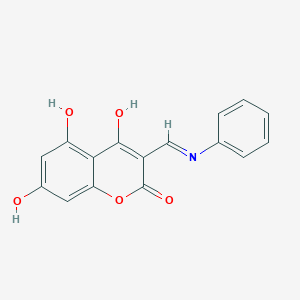
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)


